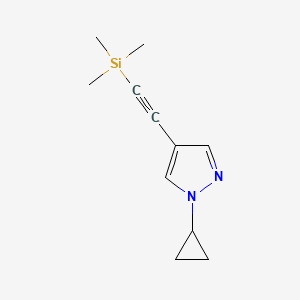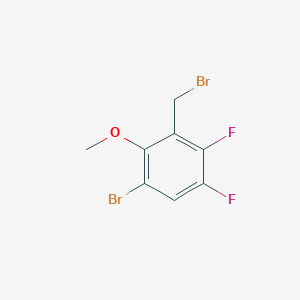
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide is an organic compound with the molecular formula C8H7BrF2O2 It is a derivative of benzyl bromide, characterized by the presence of bromine, fluorine, and methoxy groups on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5,6-difluoro-2-methoxybenzyl bromide typically involves the bromination of 5,6-difluoro-2-methoxybenzyl alcohol. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of solvents and reagents may vary based on cost, availability, and environmental considerations.
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzyl derivatives such as benzyl azides, benzyl thiocyanates, and benzyl ethers.
Oxidation: Products include benzaldehydes and benzoic acids.
Reduction: The major product is 5,6-difluoro-2-methoxybenzyl alcohol.
Applications De Recherche Scientifique
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Bromo-5,6-difluoro-2-methoxybenzyl bromide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing nucleophilic substitution reactions to occur. The methoxy and fluorine groups influence the reactivity and selectivity of the compound by affecting the electron density on the benzene ring .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxybenzyl bromide: Similar structure but lacks the fluorine atoms.
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole: Contains bromine and fluorine atoms but has a different core structure.
Uniqueness
3-Bromo-5,6-difluoro-2-methoxybenzyl bromide is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The combination of these substituents enhances the compound’s reactivity and makes it suitable for specific applications in organic synthesis and material science .
Propriétés
Formule moléculaire |
C8H6Br2F2O |
|---|---|
Poids moléculaire |
315.94 g/mol |
Nom IUPAC |
1-bromo-3-(bromomethyl)-4,5-difluoro-2-methoxybenzene |
InChI |
InChI=1S/C8H6Br2F2O/c1-13-8-4(3-9)7(12)6(11)2-5(8)10/h2H,3H2,1H3 |
Clé InChI |
IVNQCMZVHPVFDY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1CBr)F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


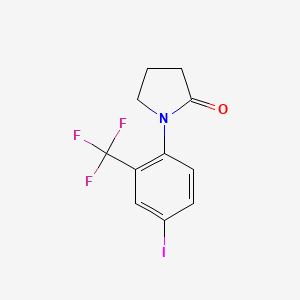
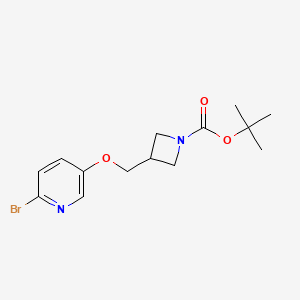
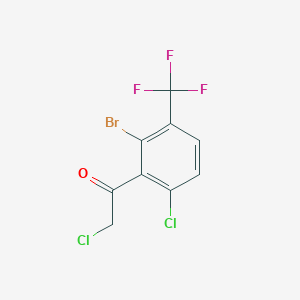
![1-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxymethyl]-cyclopropanecarboxylic acid ethyl ester](/img/structure/B13724552.png)
![1-(3-Fluoro-propyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B13724563.png)
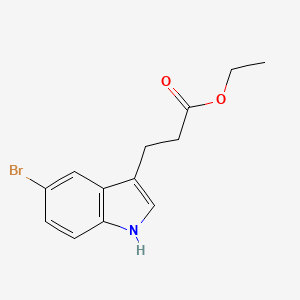
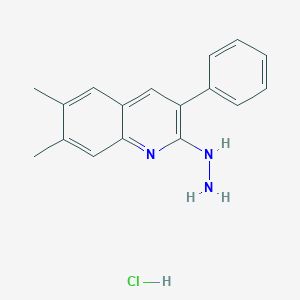
![N-Isopropyl-2-methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzenesulfonamide](/img/structure/B13724578.png)

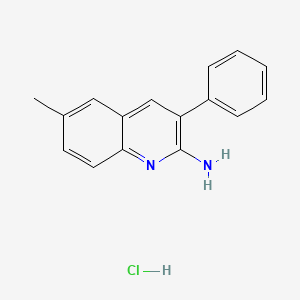
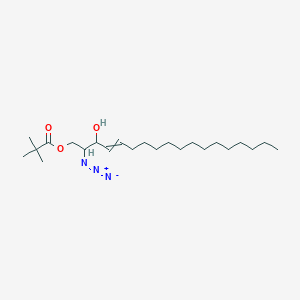
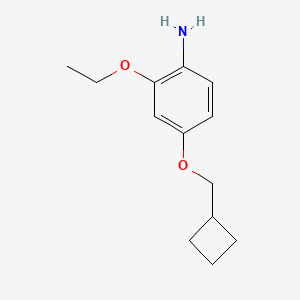
![6-(Benzo-[b]-thiophen-3-yl)-2-mercapto-4-(trifluoromethyl)pyrimidine](/img/structure/B13724604.png)
